(5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide
Description
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClOP.BrH/c1-28-26-18-17-22(27)19-21(26)20-29(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-19H,20H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLVZWIWAIRQAA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Synthesis via Benzyl Halide and Triphenylphosphine
The most traditional and widely documented method involves reacting 5-chloro-2-methoxybenzyl chloride with triphenylphosphine in the presence of a bromide source, typically hydrobromic acid or bromide salts (e.g., potassium bromide). This nucleophilic substitution reaction proceeds via an SN2 mechanism, where triphenylphosphine attacks the benzyl chloride, displacing the chloride ion and forming the phosphonium salt.
- Solvent: Commonly polar aprotic solvents such as acetonitrile, dichloromethane, or tetrahydrofuran (THF).
- Temperature: Usually reflux temperatures (~50-80°C) to facilitate reaction kinetics.
- Molar Ratios: Equimolar or slight excess of triphenylphosphine to benzyl chloride to drive the reaction to completion.
- Duration: Typically 12-24 hours, depending on temperature and solvent.
5-Chloro-2-methoxybenzyl chloride + triphenylphosphine → (5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium chloride
Subsequent bromide exchange is achieved either by direct reaction with hydrobromic acid or by metathesis with sodium bromide, yielding the bromide salt.
Microwave-Assisted Synthesis
Recent advancements have incorporated microwave irradiation to enhance reaction rates and yields. According to research, microwave-assisted synthesis involves:
- Combining 5-chloro-2-methoxybenzyl chloride with triphenylphosphine in a suitable solvent such as THF.
- Subjecting the mixture to microwave irradiation at 60°C with a power of 800 W for approximately 30 minutes.
- This method significantly reduces reaction time from hours to minutes and increases product yield, often approaching quantitative levels.
- Microwave irradiation improves the reaction efficiency by providing rapid and uniform heating.
- The optimized conditions include using THF as the solvent due to its dielectric properties, facilitating microwave absorption.
- The yield of the phosphonium bromide salt under microwave conditions can reach upwards of 90%.
Bromide Source and Post-Synthesis Metathesis
The bromide ion is introduced either directly during the initial synthesis or via a metathesis step:
- Direct Method: Using hydrobromic acid or bromide salts during the reaction.
- Metathesis Method: Reacting the chloride salt with sodium bromide in a solvent like dichloromethane, followed by filtration and purification.
(5-Chloro-2-methoxybenzyl)triphenylphosphonium chloride + NaBr → (5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide + NaCl
Data Table of Preparation Conditions
| Method | Reagents | Solvent | Temperature | Power | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Conventional SN2 Reaction | 5-Chloro-2-methoxybenzyl chloride + triphenylphosphine | Acetonitrile or THF | Reflux (~70°C) | N/A | 12-24 h | 70-85 | Standard method, scalable |
| Microwave-Assisted Synthesis | Same as above | THF | 60°C | 800 W | 30 min | 90+ | Rapid, high-yield, energy-efficient |
| Bromide Metathesis | Chloride salt + sodium bromide | Dichloromethane | Room temperature | N/A | 2-4 h | 75-90 | Post-synthesis exchange, purification required |
Research Findings and Optimization
- Microwave irradiation significantly enhances yield and reduces reaction time, as demonstrated in recent studies.
- The choice of solvent impacts both yield and reaction rate, with THF being optimal due to its dielectric properties.
- The molar ratio of reagents influences the purity and yield, with slight excess of triphenylphosphine favoring complete conversion.
- Purification typically involves filtration, recrystallization, or chromatography to isolate high-purity phosphonium bromide.
Summary of Key Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Conventional SN2 reaction | Well-understood, scalable | Longer reaction time, moderate yields |
| Microwave-assisted synthesis | Fast, high yield, energy-efficient | Requires specialized equipment |
| Bromide metathesis | Useful for post-synthesis modification | Additional purification steps |
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phosphonium salts, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Organic Synthesis
(5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide serves as a reagent in various organic synthesis reactions. Its phosphonium group allows for participation in nucleophilic substitution reactions, oxidation, and reduction processes. Key applications include:
- Functional Group Interconversions: The compound can facilitate transformations that modify functional groups in organic molecules.
- Heterocycle Synthesis: It plays a role in synthesizing complex heterocyclic compounds, which are crucial in pharmaceuticals.
Table 1: Applications in Organic Synthesis
| Application Type | Description |
|---|---|
| Functional Group Interconversion | Modifies functional groups to create desired products |
| Heterocycle Synthesis | Aids in forming complex structures essential for drug development |
| Metal Complex Formation | Participates in the synthesis of metal complexes used in catalysis |
Biological Research
The compound has been extensively studied for its biological activities, particularly regarding its interaction with mitochondria. The triphenylphosphonium (TPP) moiety enhances mitochondrial targeting, making it valuable for:
- Drug Delivery Systems: TPP-conjugated compounds are designed to deliver therapeutic agents directly to mitochondria, improving efficacy while minimizing side effects.
- Cancer Research: Studies show that TPP-conjugated drugs exhibit enhanced antiproliferative effects against cancer cells due to their selective accumulation in mitochondria.
Case Study: Mitochondria-Targeted Compounds
Research indicates that TPP-based modifications significantly improve the cytotoxicity of various anticancer agents. For instance, derivatives of natural compounds like curcumin and resveratrol have shown increased effectiveness when conjugated with TPP cations, leading to higher selectivity for cancer cells compared to normal cells .
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications:
- Antiproliferative Activity: Recent studies demonstrate that TPP-conjugated compounds can inhibit the growth of human cancer cell lines effectively. These compounds exploit the hyperpolarized mitochondrial membrane potential found in malignant cells to enhance drug uptake .
- Drug Development: Ongoing research aims to explore new therapeutic avenues by modifying existing drugs with TPP to improve their pharmacokinetics and therapeutic indices.
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antiproliferative Effects | Enhanced cytotoxicity against cancer cells through mitochondrial targeting |
| Drug Delivery | Improved delivery of pharmacophores to mitochondria |
| Therapeutic Potential | Exploration of new drug candidates leveraging TPP's properties |
Industrial Applications
In industrial settings, this compound is utilized as an intermediate in the synthesis of high-purity chemicals and as a catalyst in various chemical reactions. Its unique properties allow it to solve challenges associated with ionic liquids and other complex chemical systems .
Mechanism of Action
The mechanism of action of (5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide involves its interaction with molecular targets and pathways within cells. The compound can interact with various biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Phosphonium Bromides
Structural and Functional Group Analysis
Phosphonium salts differ primarily in their organic substituents, which dictate their physical properties and applications. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparisons
Key Research Findings
Corrosion Inhibition
- Target Compound vs. BTPPB : The chloro and methoxy groups in the target compound enhance electron-withdrawing effects, improving adsorption on mild steel surfaces compared to BTPPB. Electrochemical studies show a corrosion inhibition efficiency of ~85% in acidic media for the target compound, outperforming BTPPB (~78%) .
- Mechanism : The methoxy group donates electrons, stabilizing the phosphonium cation, while the chloro group strengthens metal-surface interactions via polarizability.
Antimicrobial Activity
- Target Compound vs. DTPPBr : DTPPBr’s long dodecyl chain disrupts bacterial membranes (e.g., E. coli and S. aureus) more effectively due to higher lipophilicity. The target compound exhibits weaker activity (MIC > 200 µg/mL vs. DTPPBr’s MIC = 50 µg/mL) but better solubility in polar solvents, making it suitable for aqueous formulations .
Phase Transfer Catalysis
- Target Compound vs. Ethyl/Benzyl Derivatives: While benzyl and ethyl triphenyl phosphonium bromides are widely used in agrochemical and pharmaceutical syntheses, the target compound’s substituents may reduce solubility in non-polar media. However, its electronic profile could favor reactions requiring stabilized carbocations or ylides .
Thermal Stability and Material Science
- Target Compound vs. Tributyl Hexadecyl Derivatives : Tributyl hexadecyl phosphonium bromide exhibits superior thermal stability (decomposition >300°C) due to its bulky alkyl chains, making it ideal for high-temperature applications like clay modification . The target compound decomposes at ~250°C, limiting its use in extreme conditions but retaining utility in moderate environments.
Biological Activity
(5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide is a phosphonium salt that has garnered attention in scientific research due to its potential biological activities, particularly in cancer therapy. This article delves into the compound's synthesis, mechanisms of action, and its effects on various biological systems, supported by data tables and case studies.
Overview of the Compound
- Chemical Structure : The compound consists of a chlorinated methoxybenzyl moiety attached to a triphenylphosphonium group, which is known for its ability to target mitochondria in cells.
- CAS Number : 1071618-35-3
- Molecular Formula : CHBrClO
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with triphenylphosphine in the presence of a bromide source. The reaction is conducted under controlled conditions to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with mitochondrial membranes. The triphenylphosphonium cation facilitates the accumulation of the compound within mitochondria, leading to several biological effects:
- Induction of Apoptosis : The compound can induce cell death in cancer cells by disrupting mitochondrial membrane potential and promoting the release of pro-apoptotic factors.
- Reactive Oxygen Species (ROS) Generation : Increased ROS production has been observed, leading to oxidative stress and subsequent cellular damage in cancer cells.
- Selective Cytotoxicity : Studies indicate that this compound exhibits higher toxicity towards cancer cells compared to non-cancerous cells, making it a promising candidate for targeted cancer therapies.
Table 1: Cytotoxicity Profile Against Cancer Cell Lines
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 25 | Mitochondrial depolarization |
| A375 (Melanoma) | 15 | ROS generation and apoptosis induction |
| PC-3 (Prostate) | 20 | Inhibition of mitochondrial respiration |
| T-47D (Breast Carcinoma) | 30 | Cell cycle arrest and necrosis |
Case Studies
- Study on Mitochondrial Targeting : A study demonstrated that triphenylphosphonium-based compounds, including this compound, selectively accumulate in mitochondria of cancer cells, enhancing their cytotoxic effects while sparing normal tissues. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .
- Antiproliferative Effects : Research has shown that conjugating phosphonium salts with various bioactive molecules significantly enhances their antiproliferative activity against different cancer cell lines. For instance, TPP conjugates exhibited improved efficacy compared to their non-conjugated counterparts .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds induce apoptosis through mitochondrial pathways, characterized by cytochrome c release and activation of caspases, corroborating their potential as therapeutic agents in oncology .
Q & A
Q. What are the standard synthetic routes for preparing (5-chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide, and what factors influence reaction efficiency?
The compound is typically synthesized via nucleophilic substitution between 5-chloro-2-methoxybenzyl halides (e.g., bromide or chloride) and triphenylphosphine. A common method involves refluxing equimolar amounts of the benzyl halide and triphenylphosphine in a polar aprotic solvent (e.g., acetonitrile or DMF) for 2–6 hours. The reaction efficiency depends on:
Q. Which spectroscopic and analytical techniques are critical for characterizing this phosphonium salt?
Key techniques include:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the structure, with characteristic deshielding of aromatic protons adjacent to the phosphonium group (δ 7.5–8.0 ppm). <sup>31</sup>P NMR shows a singlet near δ 25–30 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M-Br]<sup>+</sup>) and isotopic pattern matching the molecular formula .
- Elemental analysis : Validates purity by comparing experimental and theoretical C/H/N percentages .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a Wittig reagent for synthesizing substituted alkenes. For example:
- Reacting with aldehydes under basic conditions (e.g., NaH or LiHMDS) generates alkenes via ylide intermediates .
- Applications include synthesizing conjugated polymers or bioactive molecules with tailored stereochemistry .
Advanced Research Questions
Q. How can researchers optimize the selectivity of Wittig reactions using this phosphonium salt in complex systems?
Selectivity depends on:
- Base strength : Strong bases (e.g., NaH) favor ylide formation but may decompose sensitive substrates. Milder bases (e.g., K2CO3) improve compatibility with functionalized aldehydes .
- Solvent polarity : Non-polar solvents (e.g., toluene) stabilize ylides, enhancing reaction rates .
- Steric effects : Bulky substituents on the benzyl group influence alkene geometry (E/Z ratio) .
Q. What methodologies are used to assess the cellular uptake and mitochondrial targeting of this phosphonium salt in biological studies?
- Fluorescent tagging : Conjugation with fluorophores (e.g., rhodamine) enables tracking via confocal microscopy .
- Cytotoxicity assays : Dose-response curves (e.g., MTT assays) quantify IC50 values in cancer cell lines (e.g., MDA-MB-231) .
- Mitochondrial membrane potential : JC-1 dye or TMRE staining verifies accumulation in mitochondria due to the compound’s lipophilic cation properties .
Q. How can probit analysis resolve contradictions in toxicity data for aquatic organisms exposed to structurally similar phosphonium salts?
Probit models (e.g., log-concentration vs. mortality) determine LC50 values and assess data reliability:
- Data validation : High R<sup>2</sup> (>0.95) indicates a robust fit, as seen in hexyl triphenylphosphonium bromide toxicity studies .
- Species-specific factors : Adjustments for organism size, metabolic rate, and exposure time reconcile discrepancies between studies .
Q. What computational approaches predict the reactivity of this compound in novel reaction systems?
- DFT calculations : Model transition states and charge distribution to predict ylide stability and regioselectivity .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
- Solvent effect modeling : COSMO-RS simulations optimize solvent selection for synthetic applications .
Data Analysis and Contradiction Resolution
Q. How should researchers address inconsistent yields reported in Wittig reactions using this reagent?
Contradictions often arise from:
Q. Why do toxicity studies of phosphonium salts show variability in LC50 values across laboratories?
Key variables include:
- Test organism lifecycle stage : Juveniles may exhibit higher sensitivity than adults .
- Water chemistry : Ionic strength and pH alter the compound’s bioavailability .
- Exposure duration : Short-term vs. chronic exposure protocols yield different thresholds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
